4',4''(5'')-Divaleryldibenzo-18-crown-6 4',4''(5'')-Divaleryldibenzo-18-crown-6
Brand Name: Vulcanchem
CAS No.: 74966-25-9
VCID: VC3783765
InChI: InChI=1S/C30H40O8/c1-3-5-7-25(31)23-9-11-27-29(21-23)37-19-15-33-14-18-36-28-12-10-24(26(32)8-6-4-2)22-30(28)38-20-16-34-13-17-35-27/h9-12,21-22H,3-8,13-20H2,1-2H3
SMILES: CCCCC(=O)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(=O)CCCC)OCCOCCO2
Molecular Formula: C30H40O8
Molecular Weight: 528.6 g/mol

4',4''(5'')-Divaleryldibenzo-18-crown-6

CAS No.: 74966-25-9

Cat. No.: VC3783765

Molecular Formula: C30H40O8

Molecular Weight: 528.6 g/mol

* For research use only. Not for human or veterinary use.

4',4''(5'')-Divaleryldibenzo-18-crown-6 - 74966-25-9

Specification

CAS No. 74966-25-9
Molecular Formula C30H40O8
Molecular Weight 528.6 g/mol
IUPAC Name 1-(24-pentanoyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)pentan-1-one
Standard InChI InChI=1S/C30H40O8/c1-3-5-7-25(31)23-9-11-27-29(21-23)37-19-15-33-14-18-36-28-12-10-24(26(32)8-6-4-2)22-30(28)38-20-16-34-13-17-35-27/h9-12,21-22H,3-8,13-20H2,1-2H3
Standard InChI Key SQFZHSMTSMJDKY-UHFFFAOYSA-N
SMILES CCCCC(=O)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(=O)CCCC)OCCOCCO2
Canonical SMILES CCCCC(=O)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(=O)CCCC)OCCOCCO2

Introduction

Chemical Identity and Nomenclature

4',4''(5'')-Divaleryldibenzo-18-crown-6 is a crown ether derivative characterized by two valeryl (pentanoyl) substituent groups attached to the dibenzo-18-crown-6 parent structure. The compound is registered with CAS number 74966-25-9 and possesses the molecular formula C30H40O8 . The nomenclature indicates the positioning of the valeryl groups at the 4' and 4''(5'') positions of the dibenzo rings that form part of the macrocyclic structure.

Alternative Names and Identifiers

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • 4',4''(5'')-Divaleryldibenzo-18-crown-6

  • 4,4(5)-Dipentanoyldibenzo-18-crown-6

  • 1,1'-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k] hexaoxacyclooctadecine-2,13-diyl)bis(pentan-1-one)

  • 1-(13-pentanoyl-5,6,7,8,9,10,11,16,17,18,19,20,21,22-tetradecahydrodibenzo[a,j]annulen-2-yl)pentan-1-one

Structural Representation

The compound features a dibenzo-18-crown-6 core structure with two pentanoyl (valeryl) substituents. It can be represented by the following structural identifiers:

  • InChIKey: SQFZHSMTSMJDKY-UHFFFAOYSA-N

  • InChI: InChI=1S/C30H40O8/c1-3-5-7-25(31)23-9-11-27-29(21-23)37-19-15-33-14-18-36-28-12-10-24(26(32)8-6-4-2)22-30(28)38-20-16-34-13-17-35-27/h9-12,21-22H,3-8,13-20H2,1-2H3

  • SMILES: CCCCC(=O)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(=O)CCCC)OCCOCCO2

Physical and Chemical Properties

4',4''(5'')-Divaleryldibenzo-18-crown-6 exhibits distinct physical and chemical properties that differentiate it from the parent dibenzo-18-crown-6 compound. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 4',4''(5'')-Divaleryldibenzo-18-crown-6

PropertyValueNote
Molecular Weight528.63 g/molExact: 528.27200 g/mol
Physical StatePowderAt room temperature
ColorOrangeVisual appearance
Melting Point117-133 °CExperimental range
Boiling Point568.81 °CRough estimate
Density1.0951 g/cm³Rough estimate
Refractive Index1.6000Estimate
LogP5.69460Measure of lipophilicity
Polar Surface Area89.52 ŲTopological PSA
Hydrogen Bond Acceptors8Computed property
Hydrogen Bond Donors0Computed property
Rotatable Bonds8Computed property

The compound's high logP value of 5.69460 indicates significant lipophilicity, suggesting potential applications in extraction processes involving non-polar media . The absence of hydrogen bond donors, coupled with eight hydrogen bond acceptors, creates specific molecular recognition capabilities characteristic of crown ethers.

Structure-Property Relationships

4',4''(5'')-Divaleryldibenzo-18-crown-6 belongs to the crown ether family, specifically derived from dibenzo-18-crown-6. The parent compound (dibenzo-18-crown-6) features a central 18-membered ring with six oxygen atoms and two benzene rings incorporated into the macrocycle . The addition of two valeryl (pentanoyl) groups to this core structure modifies its complexation properties and solubility characteristics.

Comparison with Parent Compound

The parent compound, dibenzo-18-crown-6 (CAS: 14187-32-7), has a molecular formula of C20H24O6 and molecular weight of 360.4010 g/mol . The addition of two valeryl groups (C5H9O each) increases the molecular weight to 528.63 g/mol and modifies the physical properties of the resulting 4',4''(5'')-Divaleryldibenzo-18-crown-6.

The valeryl substituents significantly increase the lipophilicity of the compound compared to the parent dibenzo-18-crown-6, potentially enhancing its solubility in non-polar solvents while maintaining the metal-complexing ability inherent to crown ethers.

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